molecular formula C18H26N2O3 B13875516 tert-butyl 4-(3,4-dihydro-2H-chromen-4-yl)piperazine-1-carboxylate

tert-butyl 4-(3,4-dihydro-2H-chromen-4-yl)piperazine-1-carboxylate

Cat. No.: B13875516
M. Wt: 318.4 g/mol
InChI Key: UBYLDYRKWSCXAQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,4-dihydro-2H-chromen-4-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a chromenyl moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,4-dihydro-2H-chromen-4-yl)piperazine-1-carboxylate typically involves the reaction of 3,4-dihydro-2H-chromen-4-amine with tert-butyl 4-piperazinecarboxylate under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,4-dihydro-2H-chromen-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted piperazine derivatives .

Scientific Research Applications

Tert-butyl 4-(3,4-dihydro-2H-chromen-4-yl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4-dihydro-2H-chromen-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The chromenyl moiety may also contribute to the compound’s biological activity by interacting with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(3,4-dihydro-2H-chromen-4-yl)piperazine-1-carboxylate is unique due to the presence of the chromenyl moiety, which imparts distinct chemical and biological properties. This differentiates it from other piperazine derivatives that may lack this structural feature[4][4].

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-(3,4-dihydro-2H-chromen-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-11-9-19(10-12-20)15-8-13-22-16-7-5-4-6-14(15)16/h4-7,15H,8-13H2,1-3H3

InChI Key

UBYLDYRKWSCXAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCOC3=CC=CC=C23

Origin of Product

United States

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